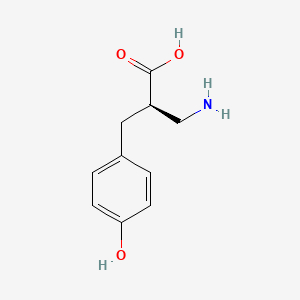
(R)-3-Amino-2-(4-hydroxybenzyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Amino-2-(4-hydroxybenzyl)propanoic acid is an organic compound that features both an amino group and a hydroxybenzyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-2-(4-hydroxybenzyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and an appropriate amino acid derivative.
Mannich Reaction: The Mannich reaction is employed to introduce the amino group.
Hydrogenation: The intermediate product is then subjected to hydrogenation to reduce any double bonds and obtain the desired ®-3-Amino-2-(4-hydroxybenzyl)propanoic acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: ®-3-Amino-2-(4-hydroxybenzyl)propanoic acid can undergo oxidation reactions, particularly at the hydroxybenzyl group, leading to the formation of quinones.
Reduction: The compound can be reduced to form various derivatives, depending on the specific reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amino alcohols.
Chemistry:
Synthesis of Complex Molecules: ®-3-Amino-2-(4-hydroxybenzyl)propanoic acid can be used as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition Studies: The compound can be used to study enzyme inhibition, particularly enzymes involved in amino acid metabolism.
Medicine:
Drug Development: Due to its structural features, ®-3-Amino-2-(4-hydroxybenzyl)propanoic acid is a potential candidate for the development of new pharmaceuticals targeting various diseases.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ®-3-Amino-2-(4-hydroxybenzyl)propanoic acid involves its interaction with specific molecular targets. The amino and hydroxy groups allow the compound to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-(4-Hydroxyphenyl)propionic acid: This compound shares the hydroxybenzyl group but lacks the amino group, leading to different chemical properties and applications.
3-((4-Hydroxyphenyl)amino)propanoic acid: This derivative has an amino group attached to the hydroxybenzyl moiety, making it structurally similar but with distinct reactivity and applications.
Uniqueness: ®-3-Amino-2-(4-hydroxybenzyl)propanoic acid is unique due to the presence of both an amino group and a hydroxybenzyl group on the same propanoic acid backbone. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
(2R)-2-(aminomethyl)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7/h1-4,8,12H,5-6,11H2,(H,13,14)/t8-/m1/s1 |
InChI Key |
UBDBJOYVCUYTIQ-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](CN)C(=O)O)O |
Canonical SMILES |
C1=CC(=CC=C1CC(CN)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




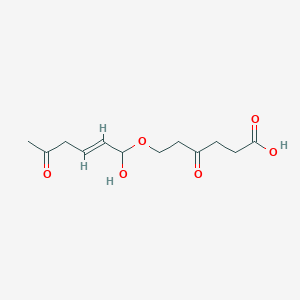


![N-(4-{[(2H-Benzimidazol-2-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B12947059.png)
![(R)-2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12947071.png)
![2-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B12947079.png)

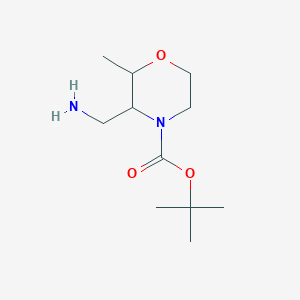

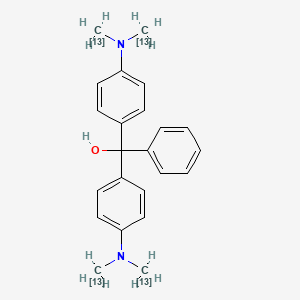
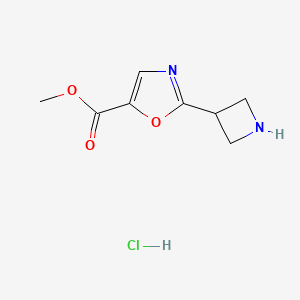
propanoic acid](/img/structure/B12947126.png)
